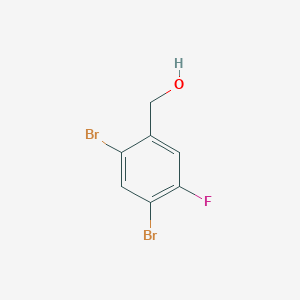

2,4-Dibromo-5-fluorobenzyl alcohol

Übersicht

Beschreibung

2,4-Dibromo-5-fluorobenzyl alcohol is a chemical compound with the CAS Number: 1806354-08-4 . It has a molecular weight of 283.92 . It is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The IUPAC name for 2,4-Dibromo-5-fluorobenzyl alcohol is (2,4-dibromo-5-fluorophenyl)methanol . The InChI Code is 1S/C7H5Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2 .Physical And Chemical Properties Analysis

2,4-Dibromo-5-fluorobenzyl alcohol has a molecular weight of 283.92 . It is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,4-Dibromo-5-fluorobenzyl alcohol: is a valuable intermediate in organic synthesis . Its molecular structure allows for various chemical reactions, such as nucleophilic substitution and electrophilic addition, which are fundamental in building complex organic compounds. The presence of bromine atoms makes it a good candidate for further functionalization through palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Research

In pharmaceutical research, 2,4-Dibromo-5-fluorobenzyl alcohol serves as an intermediate for the synthesis of more complex molecules . It can be used to create active pharmaceutical ingredients (APIs) with potential antibacterial and antiviral properties. Its halogenated structure is particularly useful in the development of new drugs that require precise placement of bromine and fluorine atoms for biological activity.

Material Science

The compound finds applications in material science, particularly in the development of novel polymers and functional materials . Its ability to undergo polymerization reactions can lead to the creation of new materials with specific mechanical and chemical properties, useful in various industries ranging from automotive to aerospace.

Analytical Chemistry

2,4-Dibromo-5-fluorobenzyl alcohol: can be used as a standard or reference compound in analytical chemistry . Its distinct spectral properties allow for its use in calibrating instruments like NMR (Nuclear Magnetic Resonance) and mass spectrometers, which are essential tools for the qualitative and quantitative analysis of chemical substances.

Biochemistry

In biochemistry, this compound’s reactivity can be harnessed to study enzyme-catalyzed reactions where halogenated alcohols serve as substrates . It can help in understanding the mechanism of action of certain enzymes and in the design of enzyme inhibitors that have therapeutic potential.

Environmental Science

The environmental impact of halogenated compounds, including 2,4-Dibromo-5-fluorobenzyl alcohol , is a significant area of study . Researchers can investigate its biodegradability, persistence in the environment, and potential effects on ecosystems. This research is crucial for assessing the environmental risks associated with the use of such chemicals in industrial processes.

Safety and Hazards

2,4-Dibromo-5-fluorobenzyl alcohol is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing face, hands, and any exposed skin thoroughly after handling .

Wirkmechanismus

Target of Action

It is known that benzylic alcohols, such as 2,4-dibromo-5-fluorobenzyl alcohol, often interact with various enzymes and receptors in the body .

Mode of Action

2,4-Dibromo-5-fluorobenzyl alcohol, like other benzylic alcohols, can undergo various reactions including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .

Biochemical Pathways

The compound’s ability to undergo reactions such as free radical bromination and nucleophilic substitution suggests that it may interact with a variety of biochemical pathways .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Its ability to undergo various reactions suggests that it may have a range of effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dibromo-5-fluorobenzyl alcohol. For instance, the compound’s reactivity may be influenced by the pH of its environment . Additionally, temperature and storage conditions can affect the stability of 2,4-Dibromo-5-fluorobenzyl alcohol .

Eigenschaften

IUPAC Name |

(2,4-dibromo-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYPCMJCRFWJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide](/img/structure/B1413213.png)

![Ethyl 2-[(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl)sulfanyl]acetate](/img/structure/B1413214.png)

![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413219.png)

![trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B1413223.png)